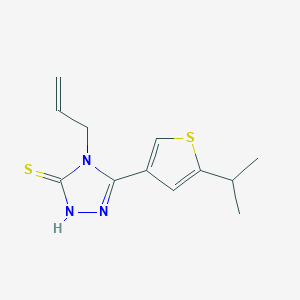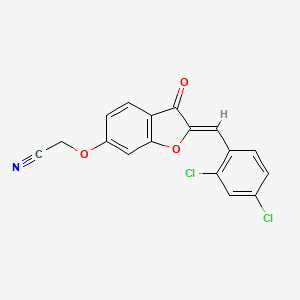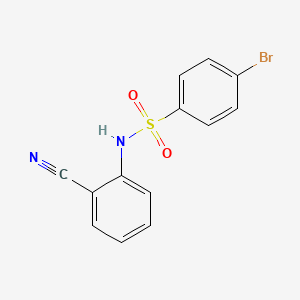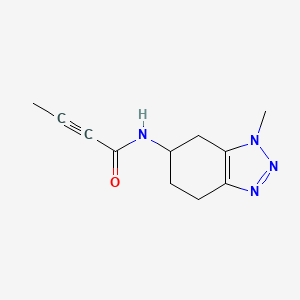
1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, also known as TFP, is a synthetic compound that has been widely used in scientific research. TFP belongs to the class of compounds known as designer drugs, which are synthesized to mimic the effects of other drugs. TFP has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Thiophene Derivatives in Drug Design
Thiophene derivatives are highlighted for their prominent role in drug design, serving as structural units in bioactive molecules. Their significance extends across medicinal chemistry, contributing to the development of compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. These compounds often undergo bioisosteric replacement of aryl substituents with heteroaryl ones to optimize activity and selectivity, underscoring their versatility and potential in therapeutic applications (Ostrowski, 2022).
Piperidine Derivatives in Neuroscience
Piperidine derivatives, particularly arylcycloalkylamines, have been identified as key pharmacophoric groups in antipsychotic agents. Their structure-activity relationship studies emphasize the improvement of potency and selectivity towards D2-like receptors, which are critical in the treatment of disorders such as schizophrenia. This underscores the potential of piperidine derivatives in neuroscience, particularly in refining neuroactive drugs to enhance their therapeutic profiles (Sikazwe et al., 2009).
Chemical Inhibition of Cytochrome P450 Isoforms
The application of thiophene and piperidine derivatives extends to the study of metabolism-based drug-drug interactions (DDIs), particularly through the inhibition of Cytochrome P450 (CYP) enzymes. This research area is crucial for understanding how these derivatives can be used to predict DDIs, thereby enhancing drug safety and efficacy (Khojasteh et al., 2011).
Anticancer and Antineoplastic Agents Development
The exploration of 1,3-azoles, including thiophene derivatives, for their anticancer properties showcases the chemical diversity and therapeutic potential of these compounds. Modifications to their structure have led to significant advancements in targeting and inhibiting cancer cell growth, offering promising avenues for the development of novel anticancer and antineoplastic agents (Abdurakhmanova et al., 2018).
Piperazine Derivatives in Drug Development
Piperazine derivatives are noted for their therapeutic versatility, being part of drugs with antipsychotic, antihistamine, antianginal, and antidepressant properties, among others. Their role in the rational design of drugs is underscored by the ability of slight modifications to the piperazine nucleus to yield significant differences in the medicinal potential of resultant molecules, illustrating their wide applicability in therapeutic drug development (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
1-(4-thiophen-2-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NOS/c20-19(21,22)16-6-3-14(4-7-16)5-8-18(24)23-11-9-15(10-12-23)17-2-1-13-25-17/h1-4,6-7,13,15H,5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJXGRFIVALFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B2797354.png)


![N-(benzo[d]thiazol-6-yl)-3-methoxy-2-naphthamide](/img/structure/B2797359.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2797361.png)
![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2797363.png)

![methyl 5-((3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2797365.png)
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797367.png)
![7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797368.png)
![N-(furan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2797370.png)
![2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2797371.png)

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2797376.png)